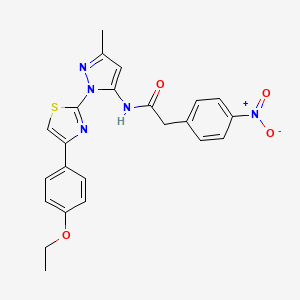

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

Description

This compound features a pyrazole-thiazole core with a 4-ethoxyphenyl substituent on the thiazole ring and a 4-nitrophenylacetamide group.

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4S/c1-3-32-19-10-6-17(7-11-19)20-14-33-23(24-20)27-21(12-15(2)26-27)25-22(29)13-16-4-8-18(9-5-16)28(30)31/h4-12,14H,3,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFBPWXWIIYHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of thiazole, pyrazole, and nitrobenzamide moieties, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The compound's structure includes:

- Thiazole Ring : Known for its role in various biological activities.

- Pyrazole Ring : Recognized for its medicinal properties, including anticancer and anti-inflammatory effects.

- Nitrobenzamide Moiety : Contributes to the compound's potential as an antimicrobial agent.

Anticancer Activity

Research indicates that compounds with pyrazole and thiazole rings exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies on related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer potential for this compound.

Anti-inflammatory Activity

The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Similar compounds have shown effectiveness in reducing inflammation markers in animal models.

Antimicrobial Properties

The presence of the nitro group suggests potential antimicrobial activity. Compounds with similar structures have been evaluated against various bacterial strains, showing significant inhibitory effects.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as COX or others involved in cancer progression.

- DNA Interaction : The pyrazole ring may interact with DNA, disrupting replication in cancer cells.

- Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole and thiazole derivatives:

- Anticancer Studies :

- Anti-inflammatory Research :

- Antimicrobial Activity :

Scientific Research Applications

Medicinal Chemistry

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide has been investigated for its potential as:

- Anti-inflammatory Agent : Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, reducing inflammation.

- Anticancer Activity : Research indicates that this compound may interact with DNA or specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug.

Biological Studies

The compound is utilized in various biological studies to explore:

- Enzyme Inhibition : Investigations into its interaction with specific enzymes can provide insights into its mechanism of action.

- Receptor Binding : Molecular docking studies reveal binding affinities with target proteins, which is crucial for understanding therapeutic potential.

Pharmaceutical Development

As a lead compound, this compound is being explored for:

- Drug Design : Its unique structure allows for modifications that could enhance efficacy and reduce side effects in drug formulations.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain modifications increased cytotoxicity, suggesting that structural changes can enhance therapeutic efficacy.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of related compounds in animal models. The findings demonstrated significant reductions in inflammatory markers when treated with derivatives of this compound, supporting its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Core : 3-Methylpyrazole fused to a 4-(4-ethoxyphenyl)thiazole.

- Acetamide Substituent : 4-Nitrophenyl (strong electron-withdrawing group).

Analog 1: N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide ()

- Difference: 4-Methoxyphenoxy group instead of 4-nitrophenyl.

Analog 2: N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide ()

- Difference : Dihydrothiazole ring with 4-chlorophenyl and isopropyl substituents.

- Impact : Chlorine adds polarity; dihydrothiazole may reduce aromaticity, altering binding affinity .

Analog 3: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

- Difference: Chloroacetamide and cyano-substituted pyrazole.

Pharmacological and Physicochemical Properties

- Solubility : Ethoxy and nitro groups create a balance between hydrophilicity and lipophilicity, whereas chloro substituents () may reduce aqueous solubility .

- Bioactivity : Compounds with nitro groups (e.g., ) often exhibit antimicrobial or cytotoxic properties, while methoxy derivatives () are explored for anti-inflammatory applications .

Spectral Characterization

Key Research Findings

Structural Diversity : Substitution on the acetamide group (nitro vs. methoxy) significantly alters electronic profiles and bioactivity .

Synthesis Flexibility : Cyclization and coupling reactions (e.g., ) are versatile for generating analogs with varied substituents .

Pharmacological Potential: Nitro-containing analogs may prioritize cytotoxicity studies, while methoxy/chloro derivatives could target inflammation or microbial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.